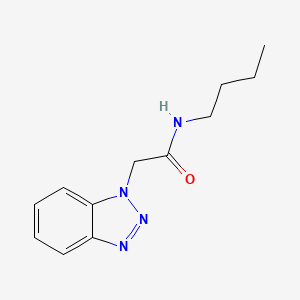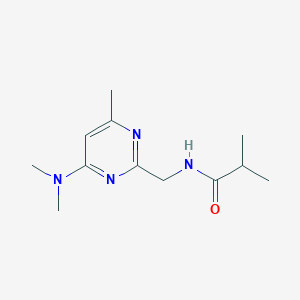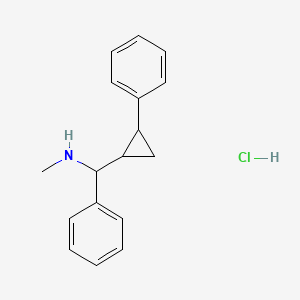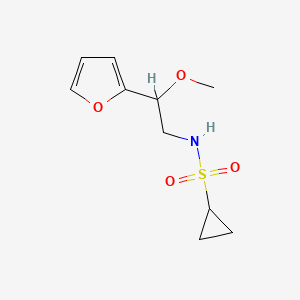![molecular formula C22H22N2OS2 B3008086 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-94-3](/img/structure/B3008086.png)
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a pharmacophore of significant interest due to its potential biological activities. Thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to possess a variety of biological activities, including anti-HIV , analgesic, anti-inflammatory , and antimicrobial properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been improved over time. Initially, these compounds required a three-step synthesis with two chromatography steps . However, recent advances have allowed for a more efficient one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide . This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a greener approach to synthesizing these pharmacologically important compounds.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused ring system that includes a thieno ring and a pyrimidinone moiety. The presence of a sulfur atom within the structure is a key feature that can influence the compound's electronic properties and reactivity . The structural diversity of these compounds can be further enhanced by introducing various substituents at different positions on the pyrimidine ring, as demonstrated in the synthesis of derivatives with anti-HIV activity .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including alkylation , cyclization , and condensation . These reactions are often facilitated by the presence of reactive functional groups such as thioethers and amino groups, which can interact with electrophiles or nucleophiles to form new bonds. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. The presence of a sulfur atom and the fused ring system can affect the compound's solubility, stability, and reactivity. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body . The introduction of different substituents can also modulate these properties to optimize the compound's biological activity and reduce toxicity.
科学的研究の応用
Synthesis and Physicochemical Properties
Research has focused on synthesizing substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and comparing their properties with those of positionally isomeric thienopyrimidinones and benzo isosteres. These studies aim to understand how the position of the sulfur atom and other substituents affect the compound's electronic spectra and biological activity profiles, indicating the importance of structural variation in determining physicochemical characteristics and potential biological functions (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Potential
Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their central nervous system depressant activity, showing marked sedative action. This suggests that modifications of the thienopyrimidinone structure can lead to compounds with significant pharmacological effects (Manjunath, Mohan, Gurachar Naragund, & Shishoo, 1997).
Antitumor and Anti-HIV Activities
There is also research into the synthesis and evaluation of thienopyrimidinone derivatives for antitumor and anti-HIV activities. For instance, derivatives have been developed as potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, showing significant activity against specific types of cancer in animal models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980). Moreover, certain derivatives have been identified with virus-inhibiting properties concerning human immunodeficiency virus (HIV) in vitro, demonstrating the potential of thienopyrimidinone structures in developing new antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Chemical Sensing and Environmental Applications
Additionally, thienopyrimidinone derivatives have been explored for their utility in chemical sensing, such as the development of fluorescent probes for the discrimination of thiophenols over aliphatic thiols. This application is important in chemical, biological, and environmental sciences, where sensitive and selective detection techniques are crucial (Wang, Han, Jia, Zhou, & Deng, 2012).
作用機序
Target of Action
The compound, also known as 2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, leading to ATP depletion in the presence of Q203 . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The compound’s action on Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the ATP production, which is crucial for the survival and proliferation of the bacteria . The compound also exhibits neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
This suggests that these compounds may have favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which contribute to their bioavailability and therapeutic potential .
Result of Action
The compound’s inhibition of Cyt-bd leads to ATP depletion in Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation . Additionally, the compound has been found to exhibit promising neuroprotective and anti-inflammatory properties .
将来の方向性
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVWVPNQWSNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)

![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)
![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)


![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)

